molecular formula C11H7ClN2 B11896978 6-Chloro-2-methylquinoline-4-carbonitrile

6-Chloro-2-methylquinoline-4-carbonitrile

Cat. No.: B11896978
M. Wt: 202.64 g/mol
InChI Key: WKKHTFQWBLECCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-methylquinoline-4-carbonitrile is an organic compound with the molecular formula C11H7ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylquinoline-4-carbonitrile can be achieved through several methods. One common method involves the reaction of 2-methylquinoline with a chlorinating agent such as phosphorus oxychloride (POCl3) in the presence of a base. The reaction is typically carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

6-Chloro-2-methylquinoline-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylquinoline-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methylquinoline-4-carbonitrile
  • 6-Chloro-2-methylquinoline
  • 4-Chloro-6-methoxy-2-methylquinoline

Uniqueness

6-Chloro-2-methylquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced stability or selectivity in certain reactions, making it valuable in specialized applications .

Properties

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

6-chloro-2-methylquinoline-4-carbonitrile

InChI

InChI=1S/C11H7ClN2/c1-7-4-8(6-13)10-5-9(12)2-3-11(10)14-7/h2-5H,1H3

InChI Key

WKKHTFQWBLECCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.